3-(2-phenylmorpholine-4-carbonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-phenylmorpholine-4-carbonyl)-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core structure with a phenylmorpholine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-phenylmorpholine-4-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the chromen-2-one core, which can be synthesized through the Pechmann condensation reaction. This involves the reaction of phenol with β-ketoesters in the presence of a strong acid catalyst.
The phenylmorpholine moiety can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable morpholine derivative with a phenyl halide under basic conditions. The final step involves coupling the chromen-2-one core with the phenylmorpholine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-phenylmorpholine-4-carbonyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the phenylmorpholine moiety can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
3-(2-phenylmorpholine-4-carbonyl)-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-(2-phenylmorpholine-4-carbonyl)-2H-chromen-2-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The phenylmorpholine moiety can interact with the enzyme’s active site through hydrogen bonding and hydrophobic interactions, while the chromen-2-one core provides additional stability and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(2-phenylmorpholine-4-carbonyl)benzonitrile: Similar structure but with a benzonitrile group instead of the chromen-2-one core.
2-phenylmorpholine-4-carbonyl derivatives: Various derivatives with different substituents on the phenyl ring.
Uniqueness
3-(2-phenylmorpholine-4-carbonyl)-2H-chromen-2-one is unique due to the presence of both the chromen-2-one core and the phenylmorpholine moiety. This combination provides a unique set of chemical properties and potential applications that are not found in other similar compounds. The chromen-2-one core offers specific optical and electronic properties, while the phenylmorpholine moiety provides additional bioactivity and chemical reactivity.
Properties
IUPAC Name |
3-(2-phenylmorpholine-4-carbonyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c22-19(16-12-15-8-4-5-9-17(15)25-20(16)23)21-10-11-24-18(13-21)14-6-2-1-3-7-14/h1-9,12,18H,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYBEQOXLOPLIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.